molecular formula C5H2Br2OS B1610714 4,5-Dibromothiophene-3-carbaldehyde CAS No. 61200-56-4

4,5-Dibromothiophene-3-carbaldehyde

Cat. No.: B1610714
CAS No.: 61200-56-4
M. Wt: 269.94 g/mol
InChI Key: URRXBIOGMCUMSR-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-3-carbaldehyde is a highly functionalized thiophene derivative. It is characterized by the presence of two bromine atoms and an aldehyde group attached to the thiophene ring. This compound is soluble in common organic solvents but insoluble in water .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis chemistry for the creation of highly functionalized thiophene-based organic molecules .

Mode of Action

4,5-Dibromothiophene-3-carbaldehyde is a highly functionalized thiophene compound. It contains two bromine atoms and one aldehyde unit in its structure . The aldehyde unit in its structure has a significant electrophilicity, which can react with common formate reagents and organozinc reagents to undergo nucleophilic addition reactions to obtain the corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .

Biochemical Pathways

It’s known that the compound can undergo wittig olefination reactions and transition metal-catalyzed cross-coupling reactions .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents but insoluble in water , which could impact its bioavailability.

Result of Action

It’s known that the compound can be used to synthesize highly functionalized thiophene-based organic molecules . Its aldehyde unit can react with phosphorus halides (such as trimethyl phosphorus bromide) to generate α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to expand the molecule’s π-conjugated system .

Action Environment

It’s known that the compound can undergo reactions under both acidic and basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-3-carbaldehyde can be synthesized through a formylation reaction involving dibromothiophene and N,N-dimethylformamide. The reaction typically involves dissolving 4,5-dibromothiophene in dry N,N-dimethylformamide, followed by the addition of potassium carbonate and 3-methoxybenzenethiol. The reaction mixture is then stirred vigorously at room temperature overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for nucleophilic addition to the aldehyde group.

    Sodium Borohydride: Employed for the reduction of the aldehyde group to an alcohol.

    Palladium Catalysts: Utilized in substitution reactions like Sonogashira coupling.

Major Products Formed

    Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.

    Substituted Thiophenes: Resulting from substitution reactions involving the bromine atoms.

Scientific Research Applications

4,5-Dibromothiophene-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and functionalization potential. This unique structure allows for the synthesis of a wide range of derivatives and applications in various fields of research .

Properties

IUPAC Name

4,5-dibromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRXBIOGMCUMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484384
Record name 4,5-Dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61200-56-4
Record name 4,5-Dibromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromothiophene-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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